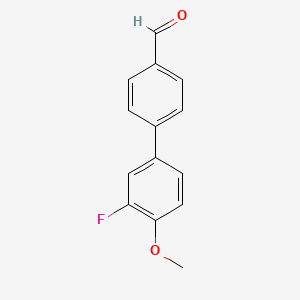

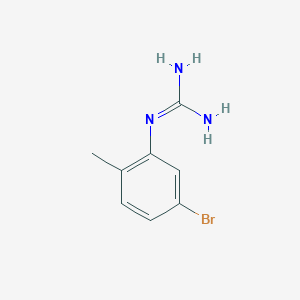

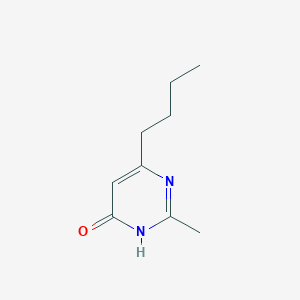

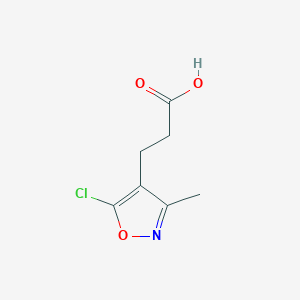

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

Overview

Description

The compound seems to be a derivative of 3,5-Dimethylphenylboronic acid and 3,5-Dimethylphenol . These compounds are used in various chemical reactions and have applications in the synthesis of other complex molecules.

Synthesis Analysis

There are several methods for synthesizing compounds similar to the one you’re interested in. For example, novel chiral selectors based on cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) were regioselectively synthesized by carbonate aminolysis and isocyanate chemistry . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Chemical Reactions Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) involves oxycarbonylation with phenyl chloroformate, carbamoylation with 3,5-dimethylphenyl isocyanate, and subsequent aminolysis .

Scientific Research Applications

Complex Formation with Metal Ions : 2-Dimethylamino -5,6-dimethylpyrimidin-4-ol, a related compound, forms complexes with various metal ions like Cu(II), Cd(II), Mn(II), Co(II), and Hg(II). These complexes bond through the carbonyl group at C(4) as indicated by infrared spectra studies (Dixon & Wells, 1986).

Reactions in Weakly Polar, Aprotic Solvents : Studies on the reactions of 3,5-dimethylphenyl esters in solvents like dioxolane, dimethoxyethane, and tetrahydrofuran reveal insights into the behavior of these compounds under various conditions (Jackman, Petrei & Smith, 1991).

Crystal Structure and Theoretical Analysis : Arylsulfonylated 2-amino-6-methylpyrimidin derivatives have been synthesized and analyzed for their structures using X-ray diffraction and theoretical calculations. These studies help in understanding the stability, reactivity, and other properties of the compounds (Ali et al., 2021).

Synthesis and Anti-Tubercular Activity : Pyrimidin-4-yl derivatives have been explored for their potential anti-tubercular activity. Molecular docking studies suggest a mode of action involving inhibition of UDP-galactopyranose mutase, which is key in mycobacterial cell wall biosynthesis (Erkin et al., 2021).

Application in OLEDs : Compounds like 4,6-bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine have been used in organic light-emitting diodes (OLEDs), demonstrating high efficiency and simple device structures. Such studies highlight the potential of these compounds in electronic applications (Zhao et al., 2017).

Catalytic Oligomerization of Ethylene : Nickel complexes bearing P,N-Phosphinopyridine ligands, including 2,6-dimethylphenyl variants, have been studied for their role in the catalytic oligomerization of ethylene, demonstrating significant industrial applications (Speiser, Braunstein & Saussine, 2004).

Pharmaceutical Synthesis : The synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate in the production of the anticancer drug dasatinib, has been optimized, showcasing the importance of such compounds in pharmaceutical manufacturing (Lei-ming, 2012).

Safety and Hazards

Future Directions

Research into the synthesis and applications of similar compounds is ongoing. For example, recent developments in the synthesis of piperazines have shown its activity as a protective role against a variety of diseases . Another study discusses the synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines .

properties

IUPAC Name |

4-(3,5-dimethylphenyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-8-4-9(2)6-11(5-8)12-7-13(16)15-10(3)14-12/h4-7H,1-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWBFRCPBDPINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=O)NC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1486717.png)

![2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1486722.png)